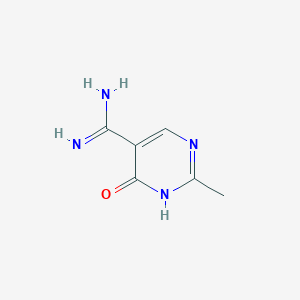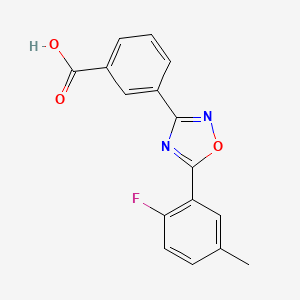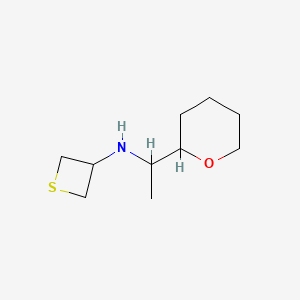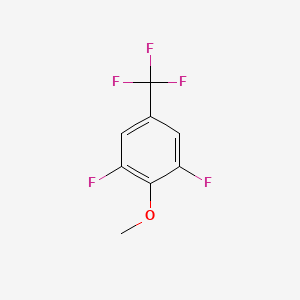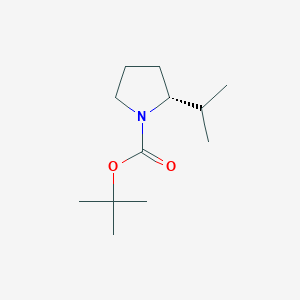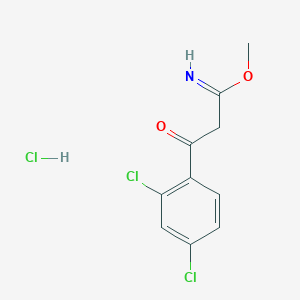
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine and a suitable esterifying agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group can bind to active sites of enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
- Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate
- Methyl 3-(2,4-dichlorophenyl)-3-oxopropanamide
Uniqueness
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C10H10Cl3NO2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate;hydrochloride |
InChI |
InChI=1S/C10H9Cl2NO2.ClH/c1-15-10(13)5-9(14)7-3-2-6(11)4-8(7)12;/h2-4,13H,5H2,1H3;1H |
InChI Key |
QVMSWVDJUKPQFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CC(=O)C1=C(C=C(C=C1)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



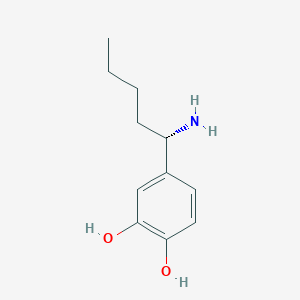
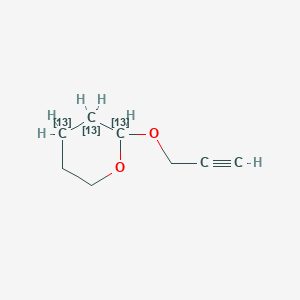
![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
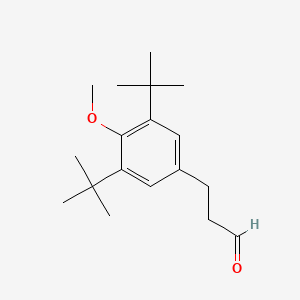

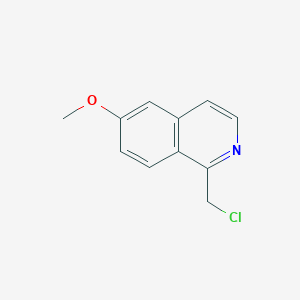
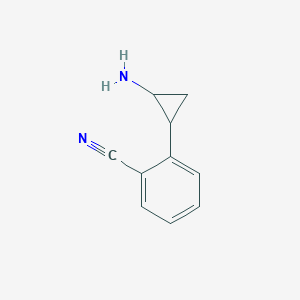
![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)
